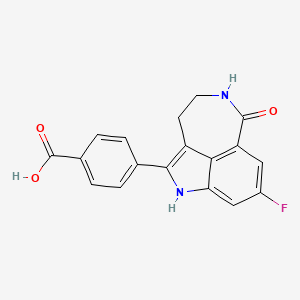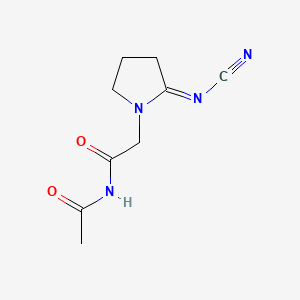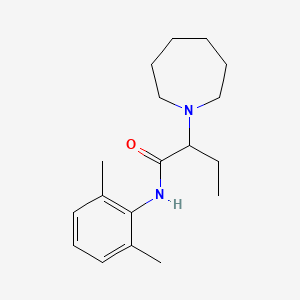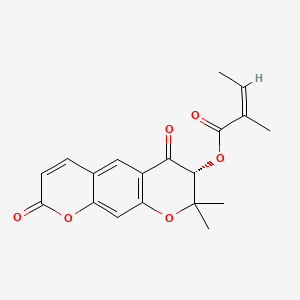
Scuteflorin B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Scuteflorin B is a chemical compound with the molecular formula C19H18O6 and a molecular weight of 342.3426 g/mol . It is a dihydropyranocoumarin derived from the plant Scutellaria lateriflora . This compound has garnered interest due to its potential biological activities and applications in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The enantioselective total synthesis of Scuteflorin B involves several steps. One notable method employs a chiral iminium salt to effect an organocatalytic asymmetric epoxidation of xanthyletin . This process achieves high enantioselectivity and yields the desired product in a 14% overall yield .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This typically involves optimizing reaction conditions, scaling up the synthesis process, and ensuring the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Scuteflorin B undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups within the molecule.
Reduction: This reaction can alter the oxidation state of the compound.
Substitution: This reaction involves replacing one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction may produce reduced forms of this compound.
Aplicaciones Científicas De Investigación
Scuteflorin B has several scientific research applications, including:
Chemistry: It serves as a model compound for studying dihydropyranocoumarins and their reactivity.
Biology: It is investigated for its potential biological activities, such as anti-inflammatory and antioxidant properties.
Medicine: Research explores its potential therapeutic applications, including its role in treating various diseases.
Industry: It may be used in the development of new pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of Scuteflorin B involves its interaction with specific molecular targets and pathways. While detailed mechanisms are still under investigation, it is believed to exert its effects through modulation of cellular signaling pathways and interactions with enzymes and receptors .
Comparación Con Compuestos Similares
Similar Compounds
Scuteflorin A: Another dihydropyranocoumarin from Scutellaria lateriflora.
Xanthyletin: A precursor in the synthesis of Scuteflorin B.
Uniqueness
This compound is unique due to its specific molecular structure and the resulting biological activities
Propiedades
Número CAS |
1151786-07-0 |
|---|---|
Fórmula molecular |
C19H18O6 |
Peso molecular |
342.3 g/mol |
Nombre IUPAC |
[(3R)-2,2-dimethyl-4,8-dioxo-3H-pyrano[3,2-g]chromen-3-yl] (Z)-2-methylbut-2-enoate |
InChI |
InChI=1S/C19H18O6/c1-5-10(2)18(22)24-17-16(21)12-8-11-6-7-15(20)23-13(11)9-14(12)25-19(17,3)4/h5-9,17H,1-4H3/b10-5-/t17-/m0/s1 |
Clave InChI |
DSGFOFJMGIHJRZ-VTGFLYEISA-N |
SMILES isomérico |
C/C=C(/C)\C(=O)O[C@H]1C(=O)C2=C(C=C3C(=C2)C=CC(=O)O3)OC1(C)C |
SMILES canónico |
CC=C(C)C(=O)OC1C(=O)C2=C(C=C3C(=C2)C=CC(=O)O3)OC1(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


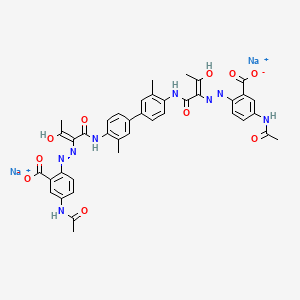
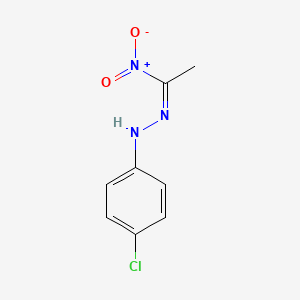
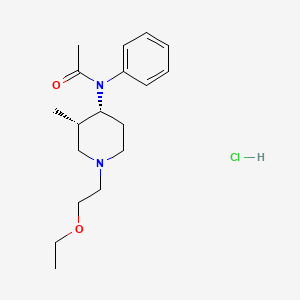
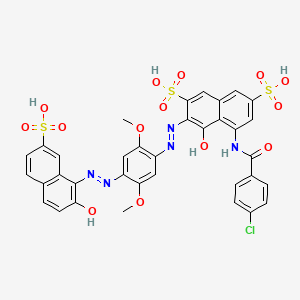
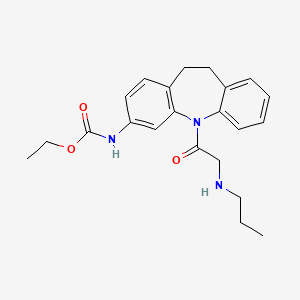

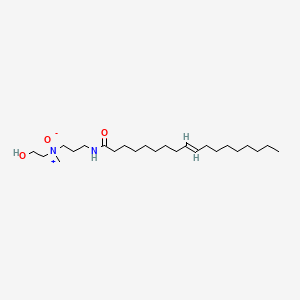
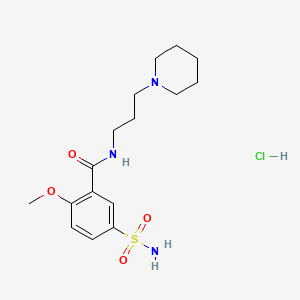
![dimethyl-[2-(2-tricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaenyloxy)ethyl]azanium;(E)-4-hydroxy-4-oxobut-2-enoate](/img/structure/B12740612.png)
